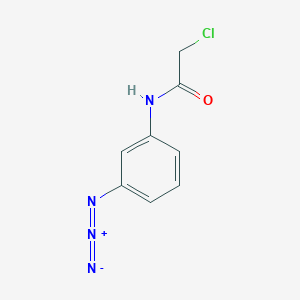

N-(3-azidophenyl)-2-chloroacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-azidophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-8(14)11-6-2-1-3-7(4-6)12-13-10/h1-4H,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPYLEDOQUNHNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-azidophenyl)-2-chloroacetamide chemical structure and properties

An In-depth Technical Guide to N-(3-azidophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. This bifunctional molecule serves as a versatile building block in medicinal chemistry and materials science, incorporating two highly reactive functional groups: a chloroacetamide moiety and an aryl azide.

Chemical Structure and Properties

This compound is an aromatic compound featuring a phenyl ring substituted with an azido group at the meta-position and a 2-chloroacetamide group. The chloroacetamide functional group is a known reactive handle for nucleophilic substitution, while the azide group is a precursor for amine formation and a key component in bioorthogonal "click chemistry" reactions.

Chemical Structure:

(Note: An illustrative structure is provided. The exact IUPAC name corresponds to a molecule formed from 3-azidoaniline and 2-chloroacetyl chloride.)

Physicochemical and Spectral Data Summary

The following table summarizes the key properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇ClN₄O | Calculated |

| Molecular Weight | 210.62 g/mol | Calculated |

| Appearance | Expected to be a solid at room temp. | Inference |

| Solubility | Likely soluble in organic solvents (THF, DCM, DMF) | Inference |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Experimental Protocols

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine.[1][2] This involves the reaction of an aromatic amine with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.[3]

General Synthesis Protocol

A plausible and efficient method for synthesizing this compound involves the acylation of 3-azidoaniline with chloroacetyl chloride.

| Step | Procedure |

| 1. Reactant Setup | Dissolve 3-azidoaniline (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.2 equivalents).[3] |

| 2. Cooling | Cool the reaction mixture to 0-5°C using an ice bath. This is crucial to control the exothermic reaction.[3][4] |

| 3. Acylation | Add chloroacetyl chloride (1-1.1 equivalents) dropwise to the stirred solution while maintaining the low temperature.[3][4] |

| 4. Reaction | Allow the reaction to stir at room temperature for several hours (typically 3-6 hours) after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |

| 5. Workup | Upon completion, pour the reaction mixture into cold water to precipitate the product. The resulting solid can be filtered, washed with water to remove any salts, and dried.[3] |

| 6. Purification | The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.[3] |

Synthesis Workflow Diagram

Caption: General experimental workflow for the synthesis.

Chemical Reactivity and Potential Applications

The utility of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential or orthogonal chemical modifications.

Reactivity of the Chloroacetamide Moiety

The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions.[1][2] This allows for the introduction of various nucleophiles, including amines, thiols, and alcohols, to build more complex molecular architectures. This reactivity is fundamental to the biological activity of many chloroacetamide-based compounds, which often act as alkylating agents.

Reactivity of the Azide Moiety

The aryl azide group is a versatile functional handle with several key reactions:

-

Reduction: The azide can be readily reduced to an amine group (-NH₂), providing a route to a different class of compounds.[5]

-

Cycloaddition: Azides are well-known for participating in 1,3-dipolar cycloaddition reactions. The most prominent of these is the Huisgen cycloaddition with alkynes to form stable 1,2,3-triazole rings.[5] The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency and specificity.[5]

Potential Applications

-

Antimicrobial Agents: N-substituted chloroacetamides have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7] The activity often depends on the nature and position of substituents on the phenyl ring.[6] The ability of the chloroacetamide group to alkylate biological macromolecules is a likely mechanism for this activity.

-

Herbicides: Chloroacetamides are a major class of herbicides used in agriculture.[8]

-

Drug Discovery and Bioconjugation: The bifunctional nature of this compound makes it an excellent scaffold for drug discovery. The chloroacetamide group can serve as a covalent warhead for targeted enzyme inhibition, while the azide group can be used to attach probes, imaging agents, or solubility modifiers via click chemistry.

-

Materials Science: The ability to participate in click chemistry makes it a useful monomer or cross-linker for the synthesis of functional polymers and materials.

Signaling and Reaction Pathways Diagram

Caption: Potential chemical transformations of the title compound.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in drug discovery, bioconjugation, and materials science. Its synthesis is straightforward from commercially available precursors. The orthogonal reactivity of the chloroacetamide and azide moieties allows for diverse and specific chemical modifications, making it an attractive building block for the development of novel therapeutics and functional materials. Further research into its biological activities could uncover new applications as an antimicrobial or anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.info [ijpsr.info]

- 8. mdpi.com [mdpi.com]

The Dual-Functionality of N-(3-azidophenyl)-2-chloroacetamide in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of N-(3-azidophenyl)-2-chloroacetamide as a Bifunctional Chemical Probe.

In the intricate landscape of chemical biology and drug development, the identification of molecular targets and the characterization of their interactions are paramount. Bifunctional chemical probes have emerged as indispensable tools in this endeavor. This guide details the research applications of this compound, a versatile probe designed for covalent capture and subsequent bio-orthogonal modification of protein targets.

Core Concepts: A Molecule with a Two-Step Mission

This compound is a chemical probe that possesses two key functional groups, each with a distinct role:

-

The Chloroacetamide Moiety: This group acts as a reactive handle for forming a stable, covalent bond with nucleophilic amino acid residues on proteins, most notably cysteine. This irreversible interaction allows for the permanent "tagging" of proteins that bind to the probe.

-

The Azido Group: The azide (N₃) group is a bio-orthogonal handle. It is generally unreactive in biological systems but can undergo a highly specific and efficient reaction with an alkyne-containing molecule in a process known as "click chemistry". This allows for the attachment of a wide variety of reporter tags, such as fluorophores for imaging or biotin for affinity purification, to the covalently bound protein.

The strategic combination of these two functionalities in this compound enables a powerful two-step workflow for identifying and characterizing protein targets.

Hypothetical Research Application: Identifying the Cellular Targets of a Novel Covalent Inhibitor

To illustrate the utility of this compound, we will consider a hypothetical research scenario: the identification of the cellular targets of a novel, cysteine-reactive anti-cancer compound, "Compound X." While Compound X shows promising anti-proliferative activity, its precise molecular targets are unknown. This compound can be used as a probe to elucidate these targets.

Experimental Workflow:

The overall experimental workflow for target identification using this compound can be summarized as follows:

-

Cellular Treatment and Protein Labeling: Cancer cells are treated with this compound, which enters the cells and covalently binds to its protein targets.

-

Cell Lysis and Click Chemistry: The cells are lysed, and the proteome is harvested. An alkyne-containing reporter tag (e.g., alkyne-biotin) is then attached to the azide group on the probe-protein conjugate via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Affinity Purification: The biotinylated proteins are selectively captured and enriched from the complex cellular lysate using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still attached to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical anti-cancer activity of Compound X, the identified targets of this compound might be involved in a key signaling pathway that regulates cell proliferation, such as the MAPK/ERK pathway.

Quantitative Data Summary

In our hypothetical study, quantitative proteomics would be used to identify proteins that are significantly enriched in the probe-treated sample compared to a control. The results could be summarized as follows:

| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Function |

| P27361 | MAP2K1 | 15.2 | 1.3e-5 | Kinase, MAPK Pathway |

| Q02750 | MAP2K2 | 12.8 | 4.5e-5 | Kinase, MAPK Pathway |

| P62258 | HSP90AA1 | 4.5 | 2.1e-3 | Chaperone |

| P04792 | HSP90AB1 | 4.1 | 3.0e-3 | Chaperone |

Detailed Experimental Protocols

Synthesis of this compound

A solution of 3-azidoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. Triethylamine (1.2 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.1 eq). The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Cell Culture and Labeling

Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For labeling, cells are seeded in 15 cm dishes and grown to 80% confluency. The cells are then treated with 10 µM this compound or DMSO (vehicle control) for 2 hours.

Cell Lysis and Click Chemistry

After treatment, cells are washed with ice-cold PBS, harvested by scraping, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay. For the click reaction, 1 mg of protein lysate is incubated with 100 µM alkyne-biotin, 1 mM CuSO₄, 100 µM TBTA ligand, and 1 mM sodium ascorbate for 1 hour at room temperature.

Affinity Purification and On-Bead Digestion

The biotinylated proteome is incubated with high-capacity streptavidin agarose beads for 4 hours at 4°C with gentle rotation. The beads are then washed sequentially with 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl (pH 8.0), and 20% acetonitrile in PBS to remove non-specifically bound proteins. For on-bead digestion, the beads are resuspended in 100 mM ammonium bicarbonate, and the proteins are reduced with DTT and alkylated with iodoacetamide. Trypsin is then added, and the mixture is incubated overnight at 37°C.

LC-MS/MS Analysis

The resulting peptides are desalted using C18 StageTips and analyzed on a Q Exactive HF mass spectrometer coupled to an EASY-nLC 1200 system. Peptide separation is performed using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition mode, acquiring MS/MS spectra for the top 15 most abundant precursor ions.

Data Analysis

The raw mass spectrometry data is processed using MaxQuant software. The data is searched against a human protein database to identify peptides and proteins. Label-free quantification is used to determine the relative abundance of proteins between the probe-treated and control samples.

Conclusion

This compound represents a powerful, albeit currently underutilized, chemical probe for the covalent capture and identification of protein targets. Its dual functionality allows for a robust and versatile workflow that can be adapted to various research questions in drug discovery and chemical biology. The hypothetical application presented in this guide underscores its potential to accelerate our understanding of protein function and small molecule-protein interactions.

N-(3-azidophenyl)-2-chloroacetamide mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of N-(3-azidophenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for this compound is not extensively documented in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the well-established functions of its core chemical moieties: the chloroacetamide group and the azidophenyl group. It outlines the probable mechanisms of action and details the experimental strategies required to elucidate its precise biological targets and pathways.

Core Concepts: A Molecule of Dual Functionality

This compound is a bifunctional molecule. Its biological activity likely arises from the chloroacetamide "warhead," while the azidophenyl group serves as a versatile chemical biology tool for target identification.

The Chloroacetamide Moiety: An Electrophilic Warhead

The chloroacetamide group is a known reactive moiety present in various biologically active compounds, most notably herbicides. Its mechanism is primarily attributed to its electrophilic nature.

-

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: In plant systems, chloroacetamide herbicides are well-characterized inhibitors of VLCFA synthesis.[1] This process is crucial for the formation of hydrophobic polymers that protect the plant.[1][2] The key step inhibited is the condensation of an acyl-CoA with malonyl-CoA, a reaction catalyzed by VLCFA elongases (VLCFAEs).[1] The inhibition can be competitive with the acyl-CoA substrate and may become irreversible over time.[3][4] This disruption of VLCFA synthesis leads to a failure in cell division and ultimately, plant death.[1]

-

Alkylation of Nucleophilic Residues: The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. A primary mechanism of action for chloroacetamides in a broader biological context is the alkylation of sulfhydryl groups on cysteine residues within proteins. This covalent modification can irreversibly alter protein structure and function, leading to enzyme inhibition or disruption of protein-protein interactions.

The Azidophenyl Moiety: A Tool for Target Identification

The presence of an aryl azide group transforms this molecule into a powerful tool for chemical biology. This group is relatively stable in the dark but can be activated under specific conditions to covalently label interacting molecules.

-

Photoaffinity Labeling (PAL): Upon irradiation with UV light, the aryl azide group forms a highly reactive nitrene intermediate.[5][6] This nitrene can then non-specifically insert into C-H or N-H bonds of a nearby molecule, such as the binding pocket of a target protein, forming a stable covalent bond.[5] This allows for the permanent "tagging" of the biological target.

-

Click Chemistry: The azide group is a key component of bio-orthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] If the molecule binds to a target, the azide handle can be used to "click" on a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) that has a terminal alkyne.[7][8] This enables the identification and visualization of the target protein.[8]

Hypothesized Mechanism of Action

Based on its structure, this compound likely acts as a targeted covalent inhibitor. The molecule may first bind non-covalently to a protein target. Subsequently, the chloroacetamide moiety can act as an alkylating agent, forming a covalent bond with a nucleophilic residue (e.g., cysteine) in or near the binding site. The azido group, in this context, would not be part of the primary inhibitory mechanism but would be an invaluable experimental tool to identify which protein has been targeted.

Caption: Hypothesized covalent inhibition mechanism.

Quantitative Data: Antimicrobial Activity of Related Compounds

| Compound (Substitution) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Unsubstituted | >4000 | 125 | 125 | 250 |

| 4-chloro | 4000 | 62.5 | 62.5 | 125 |

| 4-fluoro | 2000 | 62.5 | 62.5 | 125 |

| 3-bromo | 2000 | 62.5 | 62.5 | 125 |

| 4-methyl | >4000 | 250 | 250 | 500 |

| 4-methoxy | >4000 | 500 | 500 | 1000 |

| 4-iodo | 2000 | 125 | 125 | 250 |

| 4-acetyl | >4000 | 1000 | 1000 | 2000 |

| 4-hydroxy | >4000 | 2000 | 2000 | 4000 |

| 4-cyano | >4000 | 1000 | 1000 | 2000 |

| 3-cyano | >4000 | 1000 | 1000 | 2000 |

Data sourced from Bogdanović et al., Arh Hig Rada Toksikol 2021.[9] The study highlights that halogenated substituents, particularly in the meta and para positions, enhance antimicrobial activity, especially against Gram-positive bacteria and yeasts.[9]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general synthesis of N-substituted chloroacetamides.[10]

-

Dissolve 3-azidoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 0.5 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the standard broth microdilution method.[11][12][13]

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dispense 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first column of wells, resulting in a 2x starting concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (no compound), and column 12 as a sterility control (no bacteria).

-

Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well (columns 1-11) with 5 µL of the inoculum.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol for Target Identification via Photoaffinity Labeling

This is a conceptual workflow for identifying the protein targets.

Caption: Workflow for photoaffinity labeling.

-

Incubation: Treat live cells or a cell lysate with this compound. Include a control group treated with a vehicle (e.g., DMSO).

-

UV Crosslinking: Irradiate the samples with UV light (wavelength typically <300 nm) for a specified duration on ice to activate the aryl azide and induce covalent crosslinking to binding partners.[14]

-

Lysis and Protein Separation: Lyse the cells (if applicable) and separate the proteins by SDS-PAGE.

-

Target Identification: The covalently modified protein will have a slightly higher molecular weight. The band of interest can be excised from the gel.

-

Mass Spectrometry: The protein in the excised gel band is subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS to identify the protein.

Protocol for Target Identification via Click Chemistry

This is a conceptual workflow for an alternative target identification strategy.

Caption: Workflow for click chemistry target ID.

-

Labeling: Treat cells or lysate with this compound, allowing it to bind to its target(s).

-

Lysis: Lyse the cells to release the protein-compound complexes.

-

Click Reaction: To the lysate, add an alkyne-functionalized reporter tag (e.g., alkyne-biotin) along with a Cu(I) catalyst (often generated in situ from CuSO4 and a reducing agent).[7] This will "click" the biotin tag onto the compound, which is bound to its target protein.

-

Enrichment: Add streptavidin-coated beads to the lysate to pull down the biotinylated protein complexes.

-

Elution and Analysis: Wash the beads to remove non-specific binders, then elute the captured proteins.

-

Identification: Identify the eluted proteins by Mass Spectrometry.

Potential Signaling Pathway Involvement

Given that the primary herbicidal mechanism of chloroacetamides is the inhibition of VLCFA synthesis, it is plausible that this compound could interfere with fatty acid metabolism in other organisms as well.

Caption: Inhibition of the VLCFA synthesis pathway.

In plants, a decrease in VLCFAs due to chloroacetamide action has been shown to increase the expression of genes involved in cytokinin biosynthesis, leading to elevated cytokinin levels and uncontrolled cell proliferation in certain tissues.[2] This suggests that this compound could potentially modulate signaling pathways related to lipid metabolism and cell proliferation.

Conclusion

This compound is a compound of significant interest due to its bifunctional nature. The chloroacetamide moiety confers biological activity, likely through covalent alkylation of protein targets such as enzymes involved in fatty acid metabolism. The azidophenyl moiety provides a crucial experimental handle, enabling researchers to definitively identify these targets using advanced chemical biology techniques like photoaffinity labeling and click chemistry. While its precise mechanism of action remains to be fully elucidated, the strategies outlined in this guide provide a clear roadmap for its characterization, positioning it as a valuable probe for discovering new drug targets and exploring complex biological pathways.

References

- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Synthesis and Characterization of N-(3-azidophenyl)-2-chloroacetamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of N-(3-azidophenyl)-2-chloroacetamide, a bifunctional molecule with potential applications in chemical biology and drug discovery as a reactive intermediate or building block. The guide details a plausible synthetic protocol, predicted analytical data, and a visual representation of the experimental workflow.

Introduction

This compound is a chemical compound featuring two key reactive functional groups: an azide and a chloroacetamide. The azide group is widely utilized in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, for bioconjugation and labeling. The chloroacetamide moiety is an alkylating agent that can form stable covalent bonds with nucleophilic residues, particularly the thiol group of cysteine, making it a valuable tool for covalent inhibitor design and chemical proteomics.[1][2] The combination of these two functionalities in a single molecule creates a versatile chemical probe for various applications in drug development and molecular biology.

Synthesis Pathway

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. The primary amine of 3-azidoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4]

General Reaction Scheme

The reaction involves the chloroacetylation of 3-azidoaniline.

-

Reactants: 3-Azidoaniline, Chloroacetyl Chloride[5]

-

Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3][6]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3][6]

-

Product: this compound

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure adapted from general methods for the synthesis of N-aryl-2-chloroacetamides.[3][6]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-azidoaniline (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

Characterization Data

The following tables summarize the predicted physical, molecular, and spectroscopic data for this compound. This data is inferred from the analysis of structurally similar compounds.

Table 1: Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₈H₇ClN₄O |

| Molar Mass | 210.62 g/mol |

| Appearance | Predicted to be an off-white to pale yellow solid |

| IUPAC Name | This compound |

| Solubility | Expected to be soluble in DCM, THF, Acetone; sparingly soluble in water |

Table 2: Predicted Spectroscopic Data (NMR)

Predicted chemical shifts (δ) are in ppm relative to TMS. The solvent is assumed to be DMSO-d₆.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amide Proton | ~10.5 | singlet (broad) | 1H | -NH- |

| Aromatic Proton | ~7.8 | triplet | 1H | Ar-H (position 2) |

| Aromatic Proton | ~7.4 | triplet | 1H | Ar-H (position 5) |

| Aromatic Proton | ~7.2 | doublet | 1H | Ar-H (position 6) |

| Aromatic Proton | ~6.9 | doublet | 1H | Ar-H (position 4) |

| Methylene Protons | ~4.3 | singlet | 2H | -CH₂Cl |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165 | -C=O |

| Aromatic Carbon | ~140 | Ar-C (C-N₃) |

| Aromatic Carbon | ~139 | Ar-C (C-NH) |

| Aromatic Carbon | ~130 | Ar-CH (position 5) |

| Aromatic Carbon | ~119 | Ar-CH (position 6) |

| Aromatic Carbon | ~114 | Ar-CH (position 2) |

| Aromatic Carbon | ~108 | Ar-CH (position 4) |

| Methylene Carbon | ~43 | -CH₂Cl |

Table 3: Predicted Spectroscopic Data (FTIR & MS)

| FTIR | Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | ~3300 | Amide N-H |

| Azide Stretch (N₃) | ~2100 | Azide asymmetric stretch |

| Carbonyl Stretch (C=O) | ~1670 | Amide I band |

| N-H Bend | ~1550 | Amide II band |

| C-Cl Stretch | ~700-800 | Chloroalkane |

| Mass Spectrometry (EI) | Predicted m/z | Assignment |

| Molecular Ion [M]⁺ | 210/212 (isotope pattern) | C₈H₇³⁵ClN₄O⁺ / C₈H₇³⁷ClN₄O⁺ |

| Fragment | 182/184 | [M - N₂]⁺ |

| Fragment | 134 | [C₈H₇N₂O]⁺ (Loss of N₂ and Cl) |

| Fragment | 133 | [M - CH₂Cl]⁺ |

| Fragment | 49/51 | [CH₂Cl]⁺ |

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[5] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Organic azides can be energetic and potentially explosive, especially when heated or subjected to shock. While aromatic azides are generally more stable, appropriate precautions should be taken.

-

3-Azidoaniline is a toxic substance. Avoid inhalation, ingestion, and skin contact.

References

An In-depth Technical Guide to the Reactivity of N-(3-azidophenyl)-2-chloroacetamide with Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-azidophenyl)-2-chloroacetamide is a heterobifunctional chemical probe of significant interest in chemical biology, proteomics, and drug development. It incorporates two distinct reactive moieties: a chloroacetamide group for covalent alkylation of nucleophilic amino acid residues and an azido group for bioorthogonal ligation via "click" chemistry. This guide provides a comprehensive technical overview of the reactivity of this compound with proteinogenic amino acids. We present quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows to serve as an in-depth resource for researchers utilizing this versatile tool for protein modification, cross-linking, and labeling.

Core Principles of Reactivity

The utility of this compound as a protein modification reagent is rooted in the distinct functionalities of its two key chemical groups.

-

The Chloroacetamide Moiety: This group functions as a mild electrophile, reacting with nucleophilic amino acid side chains via a second-order nucleophilic substitution (SN2) reaction. The carbon atom adjacent to the chlorine is electron-deficient, making it susceptible to attack by strong nucleophiles, leading to the displacement of the chloride ion and the formation of a stable covalent thioether, amine, or ester bond. Chloroacetamide is noted for being less reactive and more specific than the commonly used iodoacetamide, resulting in fewer off-target modifications.[1][2][3]

-

The Azidophenyl Moiety: The azide group (-N₃) on the phenyl ring is a bioorthogonal handle. Under typical physiological conditions required for protein alkylation, this group remains inert. Its primary function is to participate in highly specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the subsequent attachment of reporter molecules like fluorophores, biotin, or other probes.

The reactivity of the chloroacetamide group is highly dependent on the nucleophilicity of the target amino acid side chain and the reaction conditions, particularly pH.

Reactivity with Specific Amino Acids

The chloroacetamide group exhibits a distinct hierarchy of reactivity toward nucleophilic amino acids.

Cysteine (Primary Target)

Cysteine is the most reactive amino acid toward chloroacetamides. The high nucleophilicity of its thiol side chain, especially in its deprotonated thiolate form (-S⁻), makes it an excellent target for alkylation.

-

Mechanism: The reaction proceeds via an SN2 mechanism, where the cysteine thiolate attacks the α-carbon of the chloroacetamide, displacing the chloride and forming a stable thioether linkage.

-

Conditions: The reaction is most efficient at a slightly basic pH (typically 7.5-8.5), which promotes the deprotonation of the thiol group (pKa ≈ 8.3) to the more nucleophilic thiolate anion.[1][4]

-

Kinetics and Yield: The reaction with cysteine is rapid and high-yielding. Studies using model compounds have shown nearly quantitative formation of the conjugate within one hour.[4]

Histidine

The imidazole side chain of histidine can also be alkylated by chloroacetamide, but the reaction is significantly less favorable than with cysteine.

-

Mechanism: The nitrogen atoms of the imidazole ring can act as nucleophiles.

-

Kinetics and Yield: The reaction is described as sluggish and inefficient.[4] In one study, incubation of a chloroacetamide-modified nucleotide with a 10-fold excess of histidine at pH 7 resulted in only a 28% yield after one week.[4]

Other Nucleophilic Amino Acids

While cysteine is the primary target, off-target reactions can occur with other nucleophilic residues, typically under forcing conditions such as high reagent concentrations or non-optimal pH.[1]

-

Lysine: The ε-amino group of lysine is a potential target, especially at pH values above its pKa (~10.5), where it is deprotonated. However, under typical alkylation conditions (pH ~8), its reactivity is low.

-

Methionine: The thioether side chain of methionine can be alkylated, though this is less common than with cysteine.[1] Some studies also report that the use of chloroacetamide can inadvertently lead to the oxidation of methionine, an important consideration in proteomics workflows.[2][3]

-

N-terminus, Aspartate, Glutamate: The α-amino group of a protein's N-terminus and the carboxylate side chains of aspartate and glutamate are also potential, albeit weak, nucleophiles that may react under certain conditions.[1][3]

Quantitative Data on Reactivity

The following tables summarize the available quantitative and qualitative data on the reactivity of the chloroacetamide moiety with key amino acids.

| Parameter | Value / Description | Conditions | Source |

| Target Amino Acid | Cysteine | ||

| Reaction Type | SN2 Alkylation | [5] | |

| Yield | ~95% (quantitative) | 1.1 equiv Cysteine, TEEA buffer | [4] |

| Reaction Time | < 1 hour | pH 8.4 | [4] |

| Qualitative Assessment | Fast, efficient, primary target | pH 7.5 - 8.5 | [1][4] |

Table 1: Reactivity of Chloroacetamide with Cysteine.

| Parameter | Value / Description | Conditions | Source |

| Target Amino Acid | Histidine | ||

| Reaction Type | SN2 Alkylation | [6] | |

| Yield | 28% | 10 equiv Histidine, Phosphate buffer | [4] |

| Reaction Time | 1 week | pH 7, Room Temperature | [4] |

| Qualitative Assessment | Sluggish, inefficient, low-yielding | [4] |

Table 2: Reactivity of Chloroacetamide with Histidine.

| Amino Acid | Reactivity Assessment | Conditions Favoring Reaction | Source |

| Lysine (ε-NH₂) | Possible off-target, low reactivity | High pH (>9), excess reagent | [1] |

| Methionine (-S-CH₃) | Possible off-target, low reactivity | Excess reagent | [1] |

| N-Terminus (α-NH₂) | Possible off-target, low reactivity | High pH (>8), excess reagent | [1][3] |

| Aspartate/Glutamate (-COOH) | Possible off-target, very low reactivity | Excess reagent, non-optimal pH | [1] |

Table 3: Qualitative Reactivity of Chloroacetamide with Other Amino Acids.

Visualizations

Reaction Mechanism

Experimental Workflow

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-azidophenyl)-2-chloroacetamide: A Technical Guide to a Heterobifunctional Reagent for Chemical Biology and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(3-azidophenyl)-2-chloroacetamide is a powerful heterobifunctional reagent designed for advanced applications in chemical biology, proteomics, and drug development. This molecule incorporates two distinct reactive moieties: a chloroacetamide group, which acts as a mild electrophile for covalent modification of proteins, and an azido group, which serves as a bioorthogonal handle for "click" chemistry. This dual functionality enables a "two-step" strategy for labeling, identifying, and conjugating biomolecules. This guide provides an in-depth overview of the synthesis, reactivity, and key applications of this reagent, complete with detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Introduction to Bifunctional Reagents

Bifunctional reagents are compounds that possess two reactive functional groups, allowing them to link two different molecules.[1] this compound is a heterobifunctional reagent because its two reactive ends have different chemical reactivities. This allows for sequential, controlled reactions.

-

The Chloroacetamide Group: This moiety is a sulfhydryl-reactive alkylating agent that covalently bonds with the thiol group of cysteine residues in proteins.[2] It is considered a milder and often more specific alternative to iodoacetamide, with less off-target labeling of other amino acids under controlled conditions.[3][4]

-

The Azido Group: The azide is a key component of bioorthogonal chemistry. It is largely inert to biological molecules but reacts with high efficiency and specificity with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction.[5][6]

This combination allows researchers to first covalently attach the reagent to a target protein via the chloroacetamide group and then, in a second step, use the azide "handle" to attach a reporter molecule (like biotin or a fluorophore) or a therapeutic payload.

Physicochemical and Reactive Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₇ClN₄O | Calculated |

| Molecular Weight | 210.62 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Reactive Group 1 | Chloroacetamide | [2][3] |

| Target (Reactive Group 1) | Cysteine (thiol group) | [7][8] |

| Reactive Group 2 | Azide | |

| Target (Reactive Group 2) | Terminal Alkynes (via CuAAC) | [5][6] |

Synthesis of this compound

The synthesis of N-aryl chloroacetamides is typically achieved through the chloroacetylation of the corresponding aniline derivative.[9][10] The following protocol is adapted from established methods for the synthesis of similar compounds.[11][12]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Azidoaniline

-

Chloroacetyl chloride

-

Anhydrous benzene or Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Ethanol (for recrystallization)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-azidoaniline (1.0 eq) in anhydrous benzene (or DCM).

-

Add triethylamine (1.1 eq) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Filter the resulting precipitate and wash it with cold solvent (benzene or DCM) to remove unreacted starting materials.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[11]

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Reactivity and Mechanisms of Action

The utility of this compound stems from the distinct reactivity of its two functional groups.

The Chloroacetamide Moiety: Covalent Alkylation

The chloroacetamide group is an electrophile that reacts with nucleophilic amino acid side chains, showing a strong preference for the thiol group of cysteine.[3][13] The reaction proceeds via a standard SN2 mechanism, forming a stable thioether bond and covalently modifying the protein.

Caption: SN2 reaction mechanism for cysteine modification by chloroacetamide.

The reaction is pH-dependent, with optimal rates typically observed at a pH between 7.5 and 8.5, where the cysteine thiol is sufficiently deprotonated to its more nucleophilic thiolate form.[7]

Table 1: Kinetic Data for Chloroacetamide-Thiol Reactions

| Thiol Compound | pH | Temperature (°C) | Second-order rate constant (k) (M⁻¹s⁻¹) | Reference |

| Mercaptoacetic acid | 9.0 | 30 | ~0.11 | [7] |

| Cysteine | 8.5 | 30 | ~0.06 | [7] |

| Cysteine Peptides | 7.4 | 25 | Varies based on local environment | [8][14] |

Note: Rate constants are approximate and highly dependent on the specific peptide sequence and protein structure.

The Azido Moiety: Bioorthogonal Ligation

The azido group is the bioorthogonal component, enabling a highly specific secondary reaction. Its primary application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, linking the azide-modified protein to an alkyne-containing molecule.[6]

Caption: Simplified catalytic cycle of the CuAAC "click" reaction.

Table 2: Typical Conditions for CuAAC Bioconjugation

| Component | Typical Concentration | Notes | References |

| Azide-Protein | 1 - 50 µM | Starting concentration of the labeled protein. | [15] |

| Alkyne-Tag | 1.1 - 10 equivalents | A slight excess is often used to drive the reaction to completion. | [15] |

| CuSO₄ | 50 µM - 1 mM | Pre-catalyst, reduced in situ. | |

| Sodium Ascorbate | 5x excess over CuSO₄ | Reducing agent to generate and maintain Cu(I). | |

| Ligand (e.g., THPTA) | 1.1 - 2x excess over CuSO₄ | Stabilizes Cu(I) and accelerates the reaction. | [15] |

| Solvent | Aqueous Buffer (pH 7-8) | The reaction is compatible with aqueous environments. | [16] |

| Temperature | 4 - 37 °C | Typically performed at room temperature or 4°C for sensitive proteins. | [16][17] |

Applications and Experimental Protocols

The dual reactivity of this compound makes it ideal for multi-step experimental workflows in proteomics and drug discovery.

Key Application: Proteome-Wide Covalent Ligand Discovery

A primary application is the identification of protein targets for a small molecule or drug candidate. The reagent can be used as a probe to covalently label proteins in a complex mixture (e.g., cell lysate), which are then identified via mass spectrometry.

Caption: Experimental workflow for protein target identification using the bifunctional reagent.

Protocol: Two-Step Protein Target Identification

Part A: Covalent Labeling of Proteins in Cell Lysate

-

Prepare a cell lysate from the biological sample of interest in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).[3] Determine the total protein concentration.

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Add the reagent to the cell lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubate the mixture for 1-2 hours at 37°C to allow for covalent labeling of target proteins.[3]

-

(Optional) Remove excess, unreacted reagent by buffer exchange or dialysis.

Part B: Click Reaction and Enrichment

-

To the azide-labeled lysate, add the following "click" reagents in order:

-

Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne) to a final concentration of 100-200 µM.

-

Freshly prepared 50 mM sodium ascorbate solution (to a final concentration of 1 mM).

-

Freshly prepared 100 mM CuSO₄ solution (to a final concentration of 100 µM).

-

(Recommended) A copper-stabilizing ligand like THPTA (to a final concentration of 200 µM).

-

-

Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers (e.g., PBS with 1% SDS, followed by 8M urea, followed by PBS) to remove non-specifically bound proteins.

Part C: Mass Spectrometry Analysis

-

Perform on-bead tryptic digestion of the captured proteins.

-

Elute the resulting peptides from the beads.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the resulting spectra using a suitable database search algorithm. Proteins that are significantly enriched in the reagent-treated sample compared to a control are considered potential targets.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature allows for a robust, two-step approach to covalently label biological targets and subsequently modify them for detection, enrichment, or conjugation. By combining the cysteine-reactivity of the chloroacetamide group with the bioorthogonal utility of the azide group, this reagent provides a sophisticated method for investigating protein function, identifying drug targets, and constructing complex bioconjugates. The protocols and data presented in this guide serve as a comprehensive resource for the successful implementation of this reagent in a laboratory setting.

References

- 1. Bifunctional reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ijpsr.info [ijpsr.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Photoaffinity Labeling with Azido Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photoaffinity labeling (PAL) utilizing azido compounds, a powerful technique for elucidating molecular interactions in complex biological systems. From fundamental principles to detailed experimental protocols and data analysis, this document serves as a technical resource for researchers aiming to identify and characterize the binding partners of small molecules, peptides, and other bioactive compounds.

Core Principles of Photoaffinity Labeling with Azido Compounds

Photoaffinity labeling is a chemical biology technique used to covalently link a ligand (probe) to its biological target (e.g., a protein) through light-induced activation of a photoreactive group. Azido compounds, particularly aryl azides, are among the most widely used photoreactive moieties in PAL.[1][2]

The fundamental principle involves a three-step process:

-

Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with a chemically inert but photoreactive azido group, is introduced to a biological system (e.g., cell lysate, living cells). The probe binds non-covalently to its specific target protein.[3][4]

-

Activation: Upon irradiation with UV or visible light of a specific wavelength, the azido group is converted into a highly reactive nitrene intermediate, releasing nitrogen gas.[5][6]

-

Covalent Cross-linking: The short-lived nitrene intermediate rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond and permanently linking the probe to its target.[1][7]

This covalent capture enables the subsequent isolation, enrichment, and identification of the target protein, which would otherwise be challenging for transient or low-affinity interactions.[2][3]

Types of Azido-Based Photoaffinity Probes

The choice of the azido-based photoprobe is critical for the success of a PAL experiment and depends on the specific application and biological system.

Aryl Azides

Simple aryl azides are the most common and readily synthesized class of photoaffinity probes.[4] They are relatively small, which minimizes steric hindrance that could interfere with ligand binding.[1] However, they typically require UV light for activation (around 260-365 nm), which can potentially damage biological molecules.[5] Furthermore, upon photolysis, the generated singlet nitrene can rearrange into a dehydroazepine intermediate, which preferentially reacts with nucleophiles and can lead to non-specific labeling and lower cross-linking yields (often less than 30%).[5][7]

Perfluorophenyl Azides (PFPAs)

Perfluorophenyl azides (PFPAs) represent an improvement over simple aryl azides. The fluorine atoms on the aromatic ring stabilize the nitrene intermediate, suppressing the rearrangement to dehydroazepine.[8] This results in higher C-H and N-H insertion efficiencies and, consequently, greater yields of specific cross-linking.[9] PFPAs are activated at similar wavelengths to aryl azides.[8]

Substituted Aryl Azides

The photochemical properties of aryl azides can be tuned by introducing electron-withdrawing or electron-donating groups to the aromatic ring. For instance, nitro-substituted aryl azides can be activated at longer wavelengths, reducing potential photodamage to cells.[5] These substitutions can also influence the reactivity and insertion preferences of the resulting nitrene.

Diazido Probes

Diazido probes incorporate two distinct azide functionalities: a photoreactive aromatic azide for covalent capture of the target protein and a bioorthogonal aliphatic azide that is unreactive to light. The aliphatic azide serves as a handle for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry, facilitating a two-step labeling and detection process.

Quantitative Data on Azido Photoaffinity Probes

The efficiency of photoaffinity labeling can be quantified by several parameters. The following tables summarize available data for different azido probes. It is important to note that these values can be highly dependent on the specific probe structure, the target protein, and the experimental conditions.

| Probe Type | Parameter | Value | Reference |

| Aryl Azide (Az-1 in CB7) | Photoreaction Quantum Yield | 16.3% | [10] |

| Aryl Azide (Az-2 in CB7) | Photoreaction Quantum Yield | 31.4% | [10] |

| Aryl Azide (Az-3 in CB7) | Photoreaction Quantum Yield | 25.6% | [10] |

| Simple Aryl Azides | General Cross-linking Yield | <30% | [5] |

Table 1: Quantum Yields and Cross-linking Efficiencies of Selected Azido Probes.

| Probe | Binding Partner | Dissociation Constant (Kd) | Reference |

| Aryl Azide (Az-1) | Cucurbit[11]uril (CB7) | (3.79 ± 0.18) × 10^5 M−1 (Ka) | [10] |

Table 2: Binding Affinities of Azido Probes. Note: The value for Az-1 with CB7 is the association constant (Ka), which is the inverse of the dissociation constant (Kd). This data is provided as an example of a measured binding affinity for an azido-containing compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in a photoaffinity labeling experiment using azido compounds.

Synthesis of an Aryl Azide Photoaffinity Probe

This protocol describes a general one-pot synthesis of an aryl azide from a primary aromatic amine precursor of the ligand of interest.

Materials:

-

Aromatic amine derivative of the ligand

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Dissolve the aromatic amine in water containing one equivalent of p-TsOH. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water to the reaction mixture. Stir for 30 minutes at 0-5 °C to form the diazonium salt.

-

In a separate flask, dissolve sodium azide (1.1 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of the aryl azide should form.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the aryl azide product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Photo-cross-linking in Live Cells

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

Photoaffinity probe stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., Rayonet reactor with 350 nm bulbs or a handheld UV lamp)

-

Ice

Procedure:

-

Seed cells in appropriate culture plates and grow to the desired confluency (typically 80-90%).

-

On the day of the experiment, remove the culture medium and wash the cells once with ice-cold PBS.

-

Add fresh, serum-free medium containing the desired concentration of the photoaffinity probe to the cells.

-

Incubate the cells with the probe for a predetermined time (e.g., 1 hour) at 37 °C to allow for binding to the target protein.

-

As a negative control, include a sample with the probe and an excess of a non-photoreactive competitor ligand to demonstrate specific binding.

-

After incubation, place the cell culture plates on ice and irradiate with UV light for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance from the light source should be empirically determined.

-

Following irradiation, wash the cells twice with ice-cold PBS to remove the unbound probe.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Collect the cell lysate and proceed to the next step of protein enrichment and identification.

Click Chemistry for Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne handle of a labeled protein (assuming a diazido probe or a probe with an alkyne handle was used).

Materials:

-

Cell lysate containing the photo-labeled protein with an alkyne handle

-

Biotin-azide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

To the cell lysate (e.g., 1 mg of total protein), add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 1 mM.

-

Add biotin-azide to a final concentration of 100 µM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

The biotin-tagged proteins are now ready for enrichment.

Enrichment and Identification of Labeled Proteins

Materials:

-

Biotin-tagged cell lysate

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

-

SDS-PAGE gels and electrophoresis apparatus

-

Mass spectrometer

Procedure:

-

Incubate the biotin-tagged cell lysate with streptavidin-agarose beads for 2-4 hours at 4 °C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining. Excise the protein bands of interest.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be investigated using photoaffinity labeling.

Caption: General experimental workflow for photoaffinity labeling with an aryl azide probe.

Caption: Simplified Rho signaling pathway, a target for PAL-based inhibitor studies.

Conclusion

Photoaffinity labeling with azido compounds is a robust and versatile technique for identifying and characterizing protein-ligand interactions directly within complex biological environments. The continuous development of novel azido-based probes with improved photochemical properties, coupled with advancements in mass spectrometry, has solidified PAL as an indispensable tool in chemical biology and drug discovery. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively apply this powerful technology to their own scientific questions.

References

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 6. 双吖丙啶-光活化反应化学交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. malnalab.hu [malnalab.hu]

- 8. Bot Detection [iris-biotech.de]

- 9. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]

- 11. A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Chemist's Toolkit for the Cysteinome: An In-depth Guide to Cysteine-Reactive Probes in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Cysteine, with its unique nucleophilic thiol group, stands as a critical residue in protein function, regulation, and drugability. Its reactivity is harnessed in a multitude of cellular processes, from catalysis and redox signaling to metal coordination. This distinct chemical character also makes it a prime target for covalent chemical probes and inhibitors. This technical guide provides a comprehensive overview of cysteine-reactive probes, their mechanisms, applications, and the experimental workflows that underpin their use in modern chemical biology and drug discovery.

The Chemistry of Cysteine Reactivity: A Privileged Nucleophile

The reactivity of a cysteine residue is largely governed by the pKa of its thiol side chain, which is typically around 8.3. However, the local protein microenvironment can significantly lower this pKa, increasing the population of the more nucleophilic thiolate anion (S⁻) at physiological pH. This "hyper-reactivity" is often a hallmark of functionally significant cysteines, such as those in enzyme active sites or those involved in redox sensing.

Cysteine-reactive probes are predominantly electrophilic molecules, termed "warheads," designed to form a stable covalent bond with the cysteine thiol. The choice of warhead is critical, as it dictates the probe's reactivity, selectivity, and the stability of the resulting covalent linkage.

A Panoply of Probes: Electrophilic Warheads for Cysteine Targeting

A diverse arsenal of electrophilic warheads has been developed, each with distinct reactivity profiles. The most common classes are based on either nucleophilic substitution (SN2) or Michael addition reactions.

| Warhead Class | Reaction Mechanism | General Structure | Key Features |

| Iodoacetamide (IA) | SN2 | R-NH-CO-CH₂-I | Widely used, forms stable thioether bonds. Can have off-target reactivity with other nucleophilic residues. |

| Maleimide | Michael Addition | R-N(CO)₂C₂H₂ | Highly reactive and selective for thiols at neutral pH. The resulting thioether bond can undergo retro-Michael reaction, leading to reversibility. |

| Acrylamide | Michael Addition | R-NH-CO-CH=CH₂ | Generally less reactive than maleimides, which can lead to higher selectivity for hyper-reactive cysteines. Forms a stable thioether bond. |

| Vinyl Sulfone | Michael Addition | R-SO₂-CH=CH₂ | Similar reactivity to acrylamides, forming a very stable thioether linkage. |

| Chloroacetamide | SN2 | R-NH-CO-CH₂-Cl | A common warhead in covalent inhibitors, with reactivity tunable by the surrounding chemical scaffold. |

| Ethynyl Benziodoxolone (EBX) | Electrophilic Alkynylation | A hypervalent iodine reagent that shows high reactivity and selectivity for cysteines. |

Quantitative Comparison of Electrophilic Warhead Reactivity

The efficacy of a cysteine-reactive probe is fundamentally determined by its reaction kinetics. The second-order rate constant (k₂) is a key parameter for comparing the intrinsic reactivity of different electrophilic warheads. The following table summarizes representative kinetic data for the reaction of common warheads with cysteine or the model thiol, glutathione (GSH).

| Electrophilic Warhead | Model Thiol | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Iodoacetamide | Cysteine | ~0.6 | [1] |

| N-methylmaleimide | Cysteine | ~100 | [1] |

| Acrylamide | Cysteine | ~0.01 - 1 | [1] |

| Carbonylacrylate | N-Boc-Cys-OMe | 40.2 | [1] |

| N-methylated vinylpyridine | N-Ac-Cys-NH₂ | 18.2 | [1] |

| Vinylpyrimidine | Boc-Cys-OMe | 0.375 | [2] |

| Vinyltriazine | Boc-Cys-OMe | 3.10 | [2] |

Note: Reaction rates are highly dependent on pH, buffer conditions, and the specific molecular scaffold of the probe.

Visualizing the Logic: Classification of Cysteine-Reactive Probes

The diverse array of cysteine-reactive probes can be logically categorized based on their underlying reaction mechanisms. This classification helps in selecting the appropriate probe for a specific biological question.

Caption: Logical classification of common cysteine-reactive probes based on their chemical reaction mechanism.

Applications in Chemical Biology and Drug Discovery

Cysteine-reactive probes are workhorses in chemical biology, enabling a wide range of applications from fundamental biological discovery to the development of novel therapeutics.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to assess the functional state of entire enzyme families directly in native biological systems.[3] Probes are designed with a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin). In a competitive ABPP format, a library of compounds can be screened for their ability to compete with probe binding, allowing for the identification of novel enzyme inhibitors and their targets.

Chemoproteomics for Target Identification and Validation

Mass spectrometry-based chemoproteomics has become an indispensable tool for identifying the protein targets of covalent ligands.[4] Techniques like isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) allow for the quantitative profiling of cysteine reactivity across the proteome, enabling the identification of "hotspots" that are particularly susceptible to covalent modification.[5] This approach is invaluable for validating the targets of covalent drugs and assessing their proteome-wide selectivity.

Illuminating Signaling Pathways: The Keap1-Nrf2 Axis

The Keap1-Nrf2 signaling pathway is a paradigm of cellular redox sensing, where cysteine modifications play a central regulatory role. Under basal conditions, the Cul3-E3 ubiquitin ligase adaptor protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and proteasomal degradation. Electrophiles and reactive oxygen species modify specific sensor cysteines on Keap1 (notably Cys151, Cys273, and Cys288), inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[6][7] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Cysteine-reactive probes have been instrumental in dissecting this pathway and identifying novel Nrf2 activators.

Caption: The Keap1-Nrf2 pathway, highlighting the role of cysteine modification in Nrf2 activation.

Experimental Protocols: A Practical Guide

The successful application of cysteine-reactive probes hinges on robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments.

Protocol for In-Gel Fluorescence ABPP

This protocol is designed for the rapid visualization of probe-labeled proteins in a cell lysate.

Materials:

-

Cell lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Fluorescently-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne followed by click chemistry with an azide-fluorophore, or a direct fluorophore conjugate)

-

Protein concentration assay (e.g., BCA)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer. Add the fluorescent probe to a final concentration of 1-10 µM. For competitive profiling, pre-incubate the lysate with the inhibitor for 30 minutes before adding the probe.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Quenching and Sample Preparation: Quench the reaction by adding 4X SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore used.

Protocol for Chemoproteomic Target Identification (isoTOP-ABPP Workflow)

This protocol outlines a typical workflow for identifying the targets of a covalent ligand using a competitive isoTOP-ABPP approach.

Materials:

-

Cell culture reagents

-

Covalent ligand of interest

-

DMSO (vehicle control)

-

Lysis buffer (e.g., PBS)

-

Iodoacetamide-alkyne (IA-alkyne) probe

-

Click chemistry reagents: CuSO₄, THPTA (or other copper ligand), and sodium ascorbate

-

Isotopically light and heavy azide-biotin tags (e.g., containing a TEV-cleavable linker)

-

Streptavidin beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Trypsin

-

TEV protease (if using a TEV-cleavable linker)

-

LC-MS/MS system

Procedure:

-

Cell Treatment and Lysis: Treat two separate populations of cells with either the covalent ligand or DMSO (vehicle) for the desired time. Harvest and lyse the cells in PBS.

-

Probe Labeling: Incubate both the ligand-treated and vehicle-treated proteomes with the IA-alkyne probe (e.g., 100 µM) for 1 hour at room temperature to label cysteines not occupied by the ligand.

-

Click Chemistry: To the vehicle-treated sample, add the "light" isotopically tagged azide-biotin. To the ligand-treated sample, add the "heavy" isotopically tagged azide-biotin. Add the other click chemistry reagents (CuSO₄, ligand, sodium ascorbate) to both samples and incubate for 1 hour.

-

Sample Pooling and Enrichment: Combine the "light" and "heavy" labeled proteomes. Enrich the biotinylated proteins using streptavidin beads.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Isotopic Tag Release: If a cleavable linker was used, treat the beads with the appropriate protease (e.g., TEV) to release the probe-labeled peptides.

-

LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS.

-

Data Analysis: Identify the probe-labeled peptides and quantify the heavy/light isotopic ratios. A high heavy/light ratio for a particular peptide indicates that the corresponding cysteine was a target of the covalent ligand.

Visualizing the Workflow: Chemoproteomics for Covalent Drug Discovery

The process of identifying the targets of a covalent drug using chemoproteomics can be visualized as a multi-step workflow.

Caption: A streamlined workflow for the identification of covalent drug targets using competitive chemoproteomics.

Conclusion and Future Perspectives

Cysteine-reactive probes have revolutionized our ability to study protein function and discover new medicines. The continued development of novel electrophilic warheads with tailored reactivity and selectivity will further expand the scope of these powerful chemical tools. As mass spectrometry instrumentation continues to improve in sensitivity and speed, we can expect to gain even deeper insights into the dynamic landscape of the cysteinome and its role in health and disease. The integration of chemoproteomic data with other 'omics' technologies will undoubtedly accelerate the development of the next generation of precision covalent therapeutics.

References

- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]